![molecular formula C9H16N2S B14303675 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile CAS No. 116547-81-0](/img/structure/B14303675.png)
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile is an organic compound characterized by the presence of an aminoethyl group, a sulfanyl group, and a nitrile group attached to a hexene backbone
Méthodes De Préparation
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable halide precursor reacts with 2-aminoethanethiol in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile include:
[(2-Aminoethyl)sulfanyl]sulfonic acid: Differing by the presence of a sulfonic acid group instead of a nitrile group.
3-[(2-Aminoethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid group.
Thienamycin: Contains a similar aminoethyl group but is a more complex antibiotic molecule
Propriétés
Numéro CAS |
116547-81-0 |
|---|---|
Formule moléculaire |
C9H16N2S |
Poids moléculaire |
184.30 g/mol |
Nom IUPAC |
3-(2-aminoethylsulfanyl)-4-methylhex-3-enenitrile |
InChI |
InChI=1S/C9H16N2S/c1-3-8(2)9(4-5-10)12-7-6-11/h3-4,6-7,11H2,1-2H3 |
Clé InChI |
URJGFCJEALZCES-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC#N)SCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




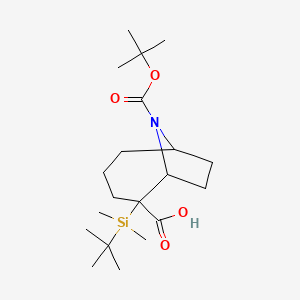
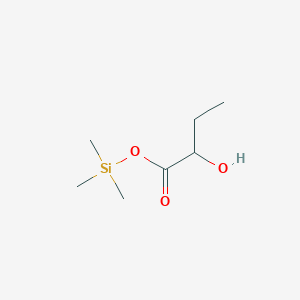
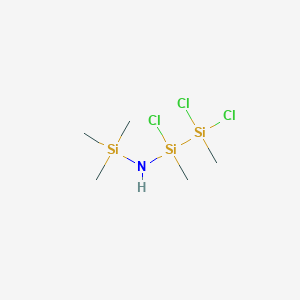
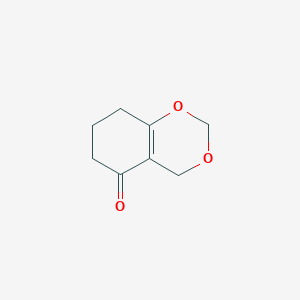
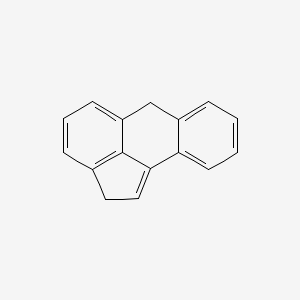
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
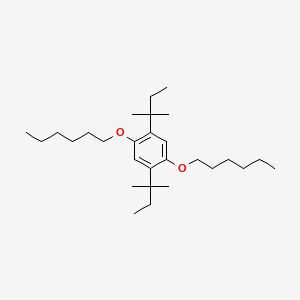
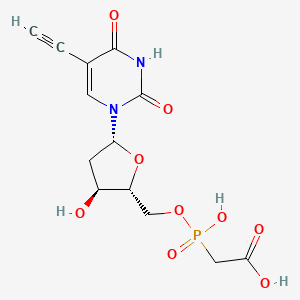
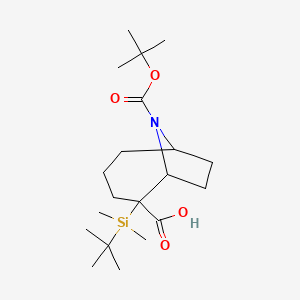
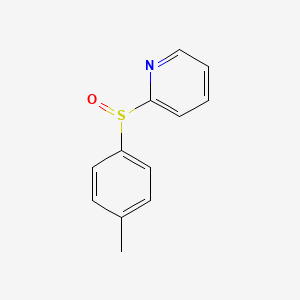

![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
